molecular formula C10H6F3N B1315200 8-(Trifluoromethyl)quinoline CAS No. 317-57-7

8-(Trifluoromethyl)quinoline

Cat. No. B1315200
CAS RN: 317-57-7
M. Wt: 197.16 g/mol
InChI Key: AJXUSUNIYLSPER-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline is a heterocyclic building block . It is used in laboratory chemicals . Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions and were tested for their antimicrobial actions .


Synthesis Analysis

Bis(trifluoromethyl)-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence . A series of novel trifluoromethylquinoline derivatives were designed, synthesized, and evaluated for antitumor activities .


Molecular Structure Analysis

The molecular formula of 8-(Trifluoromethyl)quinoline is C10H6F3N . The molecular weight is 197.16 g/mol . The exact mass and monoisotopic mass are 197.04523368 g/mol .


Chemical Reactions Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . Condensation reaction of quinoline derivatives has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 8-(Trifluoromethyl)quinoline is 197.16 g/mol . The XLogP3 is 2.5 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The rotatable bond count is 0 . The topological polar surface area is 12.9 Ų . The complexity is 202 .

Scientific Research Applications

Synthesis of Fluorinated Quinolines

  • Scientific Field: Organic Chemistry
  • Application Summary: 8-(Trifluoromethyl)quinoline is used in the synthesis of fluorinated quinolines. These compounds have a variety of applications due to their unique properties, which are enhanced by the incorporation of a fluorine atom .
  • Methods of Application: A variety of synthetic methods are used, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • Results: The synthesis of fluorinated quinolines has led to the development of compounds with remarkable biological activity, some of which have found applications in medicine .

Corrosion Inhibition

  • Scientific Field: Material Science
  • Application Summary: 8-(Trifluoromethyl)quinoline (CTQ) has been experimentally investigated as a corrosion inhibitor for mild steel in acidic medium .
  • Methods of Application: The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques .
  • Results: The results suggested that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .

Drug Discovery and Catalysis

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 8-(Trifluoromethyl)quinoline is used in drug discovery and catalysis due to its intricate structure and diverse applications.
  • Methods of Application: The specific methods of application are not detailed in the source.
  • Results: The results of these applications are not provided in the source.

Synthesis of Analgesic Compound

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 8-(Trifluoromethyl)quinoline is used in the synthesis of the analgesic compound, floctafenine .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of these applications are not provided in the source .

Antimicrobial Actions

  • Scientific Field: Microbiology
  • Application Summary: Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared and tested for their antimicrobial actions .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of these applications are not provided in the source .

Synthesis of Fluorinated Quinolones

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs, such as fluoroquine [7-fluoro-4- (diethyl-amino-1-methylbutylamino)quinoline] and mefloquine .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of these applications are not provided in the source .

Synthesis of Trifluoromethyl-substituted Quinolinoquinolines

  • Scientific Field: Organic Chemistry
  • Application Summary: Bis(trifluoromethyl)-substituted quinolinoquinolines have been prepared from 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts and 1,5- and 1,8-diaminonaphthalene, respectively, by a twofold pyridoannelation sequence .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of these applications are not provided in the source .

Corrosion Inhibition

  • Scientific Field: Material Science
  • Application Summary: 4-Chloro,8-(Trifluoromethyl)Quinoline (CTQ) has been experimentally investigated as a corrosion inhibitor for mild steel in acidic medium .
  • Methods of Application: The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques at 303–333 K .
  • Results: The results suggested that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .

Safety And Hazards

8-(Trifluoromethyl)quinoline causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and hydrogen fluoride .

properties

IUPAC Name

8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXUSUNIYLSPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505603
Record name 8-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinoline

CAS RN

317-57-7
Record name 8-(Trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
201
Citations
N Hebbar, BM Praveen, BM Prasanna… - Journal of Failure …, 2020 - Springer
In the present study, corrosion behavior of mild steel in the presence of 4-chloro,8-(trifluoromethyl)quinoline (CTQ) was experimentally investigated. Investigator conducted the …
Number of citations: 7 link.springer.com
JP Jasinski, RJ Butcher, AN Mayekar… - Journal of Molecular …, 2010 - Elsevier
The molecular structures of three new Schiff base compounds of the form R – hydrazinyl-8-(trifluoromethyl)-quinoline, and the fourth, a structurally related hydrate, have been examined …
Number of citations: 20 www.sciencedirect.com
A Huang, A Moretto, K Janz, M Lowe… - Journal of medicinal …, 2010 - ACS Publications
Previously, we reported the discovery of PSI-697 (1a), a C-2 benzyl substituted quinoline salicylic acid-based P-selectin inhibitor. It is active in a variety of animal models of …
Number of citations: 42 pubs.acs.org
N Nayak, J Ramprasad… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… A new series of 8-trifluoromethyl quinoline containing pyrazole-3-carboxamide derivatives were synthesized, characterized, and evaluated for their antitubercular activity against MTB. …
Number of citations: 12 onlinelibrary.wiley.com
G Pourfallah, X Lou - Dyes and Pigments, 2018 - Elsevier
Novel 4-amino-2-methyl-8-(trifluoromethyl)quinoline based magnetic nanosensors, Fe 3 O 4 @SiO 2 -PEG-4AQ and Fe 3 O 4 @SiO 2 -4AQ, were successfully fabricated and …
Number of citations: 7 www.sciencedirect.com
HS Yathirajan, TV Sreevidya, M Prathap… - … Section E: Structure …, 2007 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 63| Part 2| February 2007| Pages o763-o765 https://doi.org/10.1107/S1600536807001249 …
Number of citations: 9 scripts.iucr.org
TR SERTBAKAN - Celal Bayar University Journal of Science, 2017 - dergipark.org.tr
This work deals with the spectroscopic properties (FT-IR, FT-Raman and NMR), structural and some electronic properties as well as theoretical calculations of 4-amino-2-methyl-8-(…
Number of citations: 8 dergipark.org.tr
KD Thomas, AV Adhikari, S Telkar… - European journal of …, 2011 - Elsevier
… Three new series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives were synthesized through multi step reactions. All the newly synthesized compounds were characterized by …
Number of citations: 133 www.sciencedirect.com
S Eswaran, AV Adhikari, NS Shetty - European journal of medicinal …, 2009 - Elsevier
… a new class of heterocyclics, wherein potent 1,2,4-triazole moiety is linked to position 3 while biologically active rare amines attached to position 4 of 8-trifluoromethyl quinoline. These …
Number of citations: 384 www.sciencedirect.com
M Kubicki, G Dutkiewicz, AS Praveen… - Journal of Chemical …, 2012 - Springer
The Schiff base, 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline, crystallizes in two polymorphic forms depending on the solvent. One of these forms …
Number of citations: 3 link.springer.com

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